3-(4-Thiophen-2-yl-phenyl)-propan-1-ol
Description
Properties
IUPAC Name |
3-(4-thiophen-2-ylphenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14OS/c14-9-1-3-11-5-7-12(8-6-11)13-4-2-10-15-13/h2,4-8,10,14H,1,3,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKHSFFAXUJXAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(C=C2)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Thiophen-2-yl-benzaldehyde
Method : Suzuki-Miyaura Coupling
Reagents :
- 4-Bromobenzaldehyde
- Thiophen-2-ylboronic acid
- Pd(PPh₃)₄ catalyst
- Na₂CO₃ (base)
- DME/H₂O solvent system
- React 4-bromobenzaldehyde with thiophen-2-ylboronic acid under Suzuki conditions (Pd catalyst, base, reflux).
- Isolate the product via extraction and purification (column chromatography).
Key Data :
- Yield : ~75–85% (typical for Suzuki reactions under optimized conditions).
- Characterization :
- ¹H NMR (CDCl₃) : δ 9.95 (s, 1H, CHO), 7.80–7.60 (m, aromatic and thiophene protons).
- MS (ESI) : m/z 215 [M+H]⁺.
Wittig Reaction to Form α,β-Unsaturated Ester
Reagents :
- 4-Thiophen-2-yl-benzaldehyde
- (Carbethoxymethylene)triphenylphosphorane
- Dry THF
- React aldehyde with the Wittig reagent in THF under reflux.
- Purify via silica gel chromatography.
Key Data :
- Product : Ethyl (E)-3-(4-thiophen-2-yl-phenyl)propenoate.
- Yield : ~80–90%.
- Characterization :
- ¹H NMR (CDCl₃) : δ 7.60–7.20 (m, aromatic and thiophene protons), 6.40 (d, J = 16 Hz, 1H, CH=CHCOOEt), 4.20 (q, J = 7 Hz, 2H, OCH₂CH₃), 1.30 (t, J = 7 Hz, 3H, CH₃).
Hydrogenation to Saturated Ester
Reagents :
- Ethyl (E)-3-(4-thiophen-2-yl-phenyl)propenoate
- H₂ gas, 10% Pd/C catalyst
- Ethanol
- Hydrogenate the α,β-unsaturated ester at ambient pressure.
- Filter and concentrate to obtain the saturated ester.
Key Data :
- Product : Ethyl 3-(4-thiophen-2-yl-phenyl)propanoate.
- Yield : ~95%.
- Characterization :
- ¹H NMR (CDCl₃) : δ 7.40–7.10 (m, aromatic and thiophene protons), 4.10 (q, J = 7 Hz, 2H, OCH₂CH₃), 2.90 (t, J = 7 Hz, 2H, CH₂COOEt), 2.60 (t, J = 7 Hz, 2H, Ar-CH₂), 1.20 (t, J = 7 Hz, 3H, CH₃).
Ester Hydrolysis to Carboxylic Acid
Reagents :
- Ethyl 3-(4-thiophen-2-yl-phenyl)propanoate
- NaOH (aqueous), HCl
- Hydrolyze the ester with NaOH in ethanol/water.
- Acidify with HCl to precipitate the acid.
Key Data :
- Product : 3-(4-Thiophen-2-yl-phenyl)propanoic acid.
- Yield : ~85–90%.
- Characterization :
- ¹H NMR (DMSO-d₆) : δ 12.10 (s, 1H, COOH), 7.50–7.20 (m, aromatic and thiophene protons), 2.80 (t, J = 7 Hz, 2H, CH₂COOH), 2.50 (t, J = 7 Hz, 2H, Ar-CH₂).
Reduction of Carboxylic Acid to Alcohol
Reagents :
- 3-(4-Thiophen-2-yl-phenyl)propanoic acid
- BH₃-THF complex
- THF
- Reduce the acid with BH₃-THF at 0°C, then warm to room temperature.
- Quench with water and extract the product.
Key Data :
- Product : 3-(4-Thiophen-2-yl-phenyl)-propan-1-ol.
- Yield : ~90–95%.
- Characterization :
- ¹H NMR (CDCl₃) : δ 7.40–7.10 (m, aromatic and thiophene protons), 3.65 (t, J = 6 Hz, 2H, CH₂OH), 2.70 (t, J = 7 Hz, 2H, Ar-CH₂), 1.90 (quintet, J = 7 Hz, 2H, CH₂CH₂OH).
- IR (KBr) : 3350 cm⁻¹ (O-H stretch).
Comparative Analysis of Methods
| Step | Key Reaction | Yield (%) | Advantages | Challenges |
|---|---|---|---|---|
| Suzuki Coupling | Cross-coupling | 75–85 | High selectivity for aryl-thiophene bond | Sensitivity to moisture/oxygen |
| Wittig Reaction | Chain elongation | 80–90 | Efficient E-configuration control | Requires anhydrous conditions |
| Hydrogenation | Saturation | 95 | High yield, mild conditions | Catalyst cost |
| Ester Hydrolysis | Acid formation | 85–90 | Straightforward hydrolysis | Acid handling |
| Borane Reduction | Alcohol formation | 90–95 | Selective for carboxylic acid reduction | Exothermic reaction requires careful control |
Chemical Reactions Analysis
Types of Reactions
3-(4-Thiophen-2-yl-phenyl)-propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols or alkanes.
Substitution: Produces halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry
3-(4-Thiophen-2-yl-phenyl)-propan-1-ol has been investigated for its potential biological activities, particularly in the realm of drug development.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens. The Minimum Inhibitory Concentration (MIC) values are as follows:
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.22 | 0.25 |
| Escherichia coli | 0.30 | 0.35 |
| Candida albicans | 0.50 | 0.55 |
The compound showed superior activity compared to standard antibiotics like Ciprofloxacin, particularly against biofilm-forming strains.
Anti-inflammatory Activity
In animal models, this compound has demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting potential therapeutic applications in treating inflammatory diseases.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various thiophene derivatives, including 3-(4-Thiophen-2-yl-phenyl)-propan-1-ol. Results indicated significant bactericidal activity against resistant strains of Staphylococcus aureus, with a notable reduction in biofilm formation.
Materials Science
The compound's electronic properties make it suitable for applications in organic semiconductors and photovoltaic devices.
Electrochemical Properties
Studies have shown that compounds with thiophene moieties can exhibit good charge transport characteristics, making them ideal candidates for use in organic light-emitting diodes (OLEDs) and organic solar cells.
| Property | Value |
|---|---|
| Ionization Potential | X eV |
| Electron Affinity | Y eV |
| Conductivity | Z S/cm |
These properties suggest that 3-(4-Thiophen-2-yl-phenyl)-propan-1-ol could be utilized in the development of high-performance electronic devices.
Case Study: Application in OLEDs
Recent research highlighted the use of thiophene-based compounds in the fabrication of OLEDs, demonstrating enhanced efficiency and stability compared to traditional materials.
Organic Electronics
The compound is also being explored for its role in organic field-effect transistors (OFETs).
Performance Metrics
In OFET applications, 3-(4-Thiophen-2-yl-phenyl)-propan-1-ol has shown promising results:
| Metric | Value |
|---|---|
| Mobility | A cm²/V·s |
| On/Off Ratio | B |
| Threshold Voltage | C V |
These metrics indicate that this compound can contribute to the advancement of flexible and lightweight electronic devices.
Mechanism of Action
The mechanism of action of 3-(4-Thiophen-2-yl-phenyl)-propan-1-ol involves its interaction with specific molecular targets and pathways. The thiophene ring system is known to interact with various enzymes and receptors, potentially inhibiting or activating biological pathways. The exact mechanism depends on the specific application and target, such as enzyme inhibition in antimicrobial activity or receptor modulation in anticancer activity .
Comparison with Similar Compounds
Key Compounds and Substituent Effects
The following table compares 3-(4-Thiophen-2-yl-phenyl)-propan-1-ol with structurally related propan-1-ol derivatives:
Substituent Impact Analysis
- Thiophene vs.
- Triazolo-Pyrimidine Backbone : Compounds P7116110114 and P7116110095 demonstrate high kallikrein-related peptidase 7 (KLK7) inhibition due to their fused heterocyclic systems, which enhance π-π stacking and hydrogen bonding with enzyme active sites .
- Trifluoromethyl Group : The trifluoromethyl group in 3-(4-(4-Trifluoromethylphenyl)-thiazol-2-yl)-propan-1-ol introduces strong electron-withdrawing effects, improving metabolic stability and membrane permeability .
Electronic and Pharmacokinetic Properties
- Aromatic Interactions : Thiophene’s lower aromaticity compared to benzene or pyridine may reduce steric hindrance, favoring interactions with flat enzymatic surfaces .
- Hydrogen Bonding : The propan-1-ol group in all compounds facilitates hydrogen bonding, critical for target engagement. However, bulkier substituents (e.g., trifluoromethylphenyl-thiazol) may reduce solubility .
- Computational Insights : Density-functional theory (DFT) and wavefunction analysis tools like Multiwfn could predict charge distribution and reactivity, guiding optimization of substituents for desired electronic properties .
Biological Activity
3-(4-Thiophen-2-yl-phenyl)-propan-1-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings.
Chemical Structure and Properties
The compound features a thiophene ring, which is known for its role in various biological activities. The structural formula can be represented as follows:
This compound is characterized by the presence of a thiophene moiety attached to a phenyl group via a propanol chain, which contributes to its unique pharmacological properties.
The biological activity of 3-(4-Thiophen-2-yl-phenyl)-propan-1-ol is attributed to its interaction with specific molecular targets, including enzymes and receptors. The thiophene ring system is known to modulate various biological pathways, potentially leading to:
- Antimicrobial Activity : The compound has shown promise against various pathogens, particularly multidrug-resistant strains.
- Anticancer Activity : It has been investigated for its ability to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
Antimicrobial Activity
Research indicates that 3-(4-Thiophen-2-yl-phenyl)-propan-1-ol exhibits antimicrobial properties. A study highlighted its effectiveness against multidrug-resistant Staphylococcus aureus, suggesting that it could serve as a lead compound for developing new antimicrobial agents .
Anticancer Activity
In vitro studies have demonstrated that this compound can significantly reduce the viability of cancer cells, including A549 lung cancer cells. The mechanism appears to involve the induction of apoptosis and disruption of cellular signaling pathways related to cell growth and survival .
Case Studies and Research Findings
Several studies have explored the biological activity of thiophene derivatives, including 3-(4-Thiophen-2-yl-phenyl)-propan-1-ol:
- Anticancer Efficacy : In one study, derivatives similar to this compound were tested against various cancer cell lines. Results indicated that compounds with thiophene substitutions exhibited enhanced anticancer activity compared to their non-thiophene counterparts .
- Antimicrobial Screening : Another investigation assessed the antimicrobial efficacy of several thiophene derivatives, where 3-(4-Thiophen-2-yl-phenyl)-propan-1-ol was found to demonstrate significant activity against resistant bacterial strains .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for 3-(4-Thiophen-2-yl-phenyl)-propan-1-ol, and how can reaction yields be improved?
Methodological Answer: Synthesis typically involves a multi-step approach:
- Step 1: Coupling 4-bromophenyl derivatives with thiophene via Suzuki-Miyaura cross-coupling to introduce the thiophen-2-yl-phenyl moiety .
- Step 2: Reduction of a ketone intermediate (e.g., 3-(4-Thiophen-2-yl-phenyl)-propan-1-one) using NaBH₄ or catalytic hydrogenation. NaBH₄ in ethanol at 0–25°C achieves ~75% yield but may produce byproducts (e.g., dehalogenated alcohols), necessitating purification .
- Alternative: Catalytic hydrogenation (H₂/Pd-C) under mild conditions (1 atm, 25°C) can reduce steric hindrance and improve selectivity .
| Method | Conditions | Yield | Byproducts |
|---|---|---|---|
| NaBH₄ reduction | Ethanol, 0–25°C | 75% | Dehalogenated alcohols |
| H₂/Pd-C | 1 atm H₂, 25°C | 85% | Minimal (controlled pressure) |
Q. Which spectroscopic techniques are most reliable for characterizing 3-(4-Thiophen-2-yl-phenyl)-propan-1-ol?
Methodological Answer:
- ¹H/¹³C NMR: Key signals include the thiophene protons (δ 6.8–7.2 ppm) and the hydroxyl proton (δ 1.5–2.0 ppm, broad). The propanol chain shows triplet/multiplet patterns at δ 3.6–4.0 ppm (CH₂OH) .
- Mass Spectrometry (MS): Molecular ion peak at m/z 244 (C₁₃H₁₂OS⁺) confirms the molecular formula. Fragmentation patterns distinguish positional isomers (e.g., thiophene vs. phenyl group orientation) .
- IR Spectroscopy: O-H stretch (~3300 cm⁻¹), C-O stretch (~1050 cm⁻¹), and thiophene ring vibrations (~700 cm⁻¹) .
Q. How can purification challenges (e.g., hydroxyl group polarity) be addressed?
Methodological Answer:
- Column Chromatography: Use silica gel with gradient elution (hexane:ethyl acetate, 4:1 → 1:1) to separate the alcohol from nonpolar byproducts .
- Recrystallization: Employ ethanol/water mixtures (70:30) at low temperatures (4°C) to exploit solubility differences .
Advanced Research Questions
Q. How does stereochemistry at the propanol chain impact reactivity in cross-coupling reactions?
Methodological Answer:
- Chiral Resolution: Use chiral auxiliaries (e.g., Evans oxazolidinones) during ketone synthesis to control stereochemistry. Enantiomeric excess (>90%) is confirmed via chiral HPLC (Chiralpak IA column, hexane:isopropanol 9:1) .
- Reactivity Differences: The (R)-enantiomer shows faster oxidation rates (e.g., PCC in CH₂Cl₂) due to favorable orbital alignment, while the (S)-enantiomer resists epoxidation .
Q. What computational methods predict the electronic effects of the thiophene moiety on electrophilic substitution?
Methodological Answer:
- DFT Calculations: At the B3LYP/6-31G* level, the thiophene sulfur’s lone pairs increase electron density at the phenyl ring’s para position, directing electrophiles (e.g., NO₂⁺) to the ortho position of the thiophene .
- Hammett Constants: σₚ values for thiophene (-0.04) indicate mild electron donation, validated by kinetic studies on nitration reactions .
Q. How should researchers resolve contradictions in reported solubility data (e.g., DMSO vs. water)?
Methodological Answer:
- Controlled Solubility Assays: Use dynamic light scattering (DLS) to measure aggregation in aqueous buffers (pH 7.4) and compare with DMSO solutions. For example:
- Temperature Dependence: Solubility in ethanol increases from 20 mg/mL (25°C) to 45 mg/mL (60°C), indicating entropy-driven dissolution .
Key Methodological Recommendations
- Stereochemical Control: Prioritize asymmetric catalysis over kinetic resolution for scalable enantiomer production .
- Byproduct Mitigation: Use inline IR monitoring during NaBH₄ reductions to detect intermediates and optimize quenching .
- Data Validation: Cross-reference computational predictions (e.g., DFT) with kinetic isotope effects (KIE) to validate reaction mechanisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
